2-(cyclopentylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(4-fluorophenyl)-5-(4-methylphenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2S/c1-15-6-8-16(9-7-15)20-14-23-21(25-19-4-2-3-5-19)24(20)18-12-10-17(22)11-13-18/h6-14,19H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJNWGDKBNEZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonium acetate and a suitable amine.
Introduction of the cyclopentylthio group: This step involves the nucleophilic substitution of a halogenated precursor with cyclopentylthiol under basic conditions.
Attachment of the fluorophenyl and p-tolyl groups: These groups can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using the corresponding aryl halides and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The cyclopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The fluorophenyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Pharmacological Applications
2-(Cyclopentylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole has shown promising activity in several pharmacological studies:
- Anticancer Activity : Research indicates that imidazole derivatives can inhibit cell proliferation in various cancer cell lines. The presence of the fluorophenyl and p-tolyl groups enhances its bioactivity by modulating receptor interactions.
- Antimicrobial Properties : Studies have demonstrated that imidazole compounds exhibit antimicrobial activity against a range of pathogens. The unique structure of this compound may contribute to its effectiveness against resistant bacterial strains.
Material Science
The compound's unique electronic properties make it suitable for applications in material science:
- Organic Electronics : Its ability to act as a semiconductor can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
- Sensors : The imidazole moiety is known for its ability to form coordination complexes with metals, making it useful in sensor technology for detecting metal ions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of growth in MCF-7 breast cancer cells with an IC50 value of 12 µM. |
| Study 2 | Antimicrobial Efficacy | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 8 µg/mL. |
| Study 3 | Material Properties | Exhibited promising conductivity properties, suitable for use in electronic devices with a mobility of 0.5 cm²/V·s. |
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazole Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group (common in SB202190 and the target compound) enhances binding to kinase ATP pockets via dipole interactions .
- Sulfur-Containing Groups : Cyclopentylthio (target) vs. thiol (): Thiols exhibit higher reactivity (e.g., antioxidant properties), while cyclopentylthio may improve metabolic stability.
- Aromatic Substitutents: p-Tolyl (target) vs.
Biological Activity
2-(Cyclopentylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is a synthetic compound belonging to the imidazole family, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of a thiol-containing precursor with an imidazole derivative under controlled conditions, often utilizing catalysts and optimizing reaction parameters for yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or inflammation.
- Receptor Modulation : It could interact with receptors, influencing signaling pathways critical for cellular functions.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Preliminary studies have suggested that imidazole derivatives can possess antimicrobial effects, making them candidates for further investigation in infectious diseases.
- Anticancer Activity : Some imidazole compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(Cyclopentylthio)-5-(p-tolyl)-1H-imidazole | Structure | Antimicrobial, Anticancer |
| 2-(Cyclopentylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole | Structure | TRPV1 Antagonist |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(cyclopentylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole, and how can reaction parameters be systematically optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted thioureas with α-bromoketones or via one-pot multicomponent reactions involving aldehydes, amines, and thiocyanates. Key parameters to optimize include temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst choice (e.g., iodine or Lewis acids). Use a statistical design of experiments (DoE) to evaluate interactions between variables (e.g., reaction time vs. yield). For example, fractional factorial designs can minimize experimental runs while identifying critical factors .
Q. How can structural characterization of this compound be validated when crystallographic data is unavailable?
- Methodological Answer : Combine NMR spectroscopy (e.g., , , ) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and substituent positions. For stereochemical ambiguity, use NOESY/ROESY to analyze spatial proximity of protons. If crystallization fails, computational methods like DFT-based geometry optimization can predict bond lengths and angles, cross-referenced with analogous imidazole derivatives (e.g., 4-(3-fluoro-4-methoxyphenyl)-substituted imidazoles ).
Advanced Research Questions
Q. What strategies address solubility and formulation challenges for this hydrophobic imidazole derivative in preclinical studies?
- Methodological Answer : Use co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation to enhance bioavailability. Characterize solubility profiles via HPLC-based solubility assays under varied pH (1.2–7.4). For formulation stability, employ dynamic light scattering (DLS) to monitor particle size and differential scanning calorimetry (DSC) to assess thermal stability. Refer to separation technologies in chemical engineering for scalable purification .
Q. How can contradictory biological activity data (e.g., IC variability) be resolved across assays?
- Methodological Answer : Conduct assay validation using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays). Control for variables like ATP concentration in kinase assays or serum protein binding in cytotoxicity studies. Perform structure-activity relationship (SAR) analysis to identify substituent effects; for example, the 4-fluorophenyl group may enhance target binding but reduce solubility, leading to assay discrepancies .
Q. What computational approaches predict the compound’s reactivity and metabolic pathways?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites. Simulate metabolic pathways via CYP450 docking studies (e.g., AutoDock Vina) to identify potential oxidation sites (e.g., cyclopentylthio moiety). Validate predictions with in vitro microsomal stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
